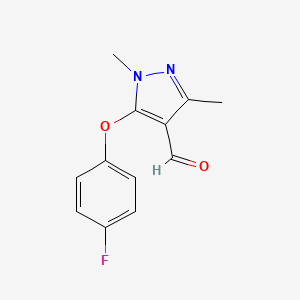
5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further substituted with a dimethyl group and a formyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic aromatic substitution reaction where a fluorophenol reacts with a suitable leaving group on the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.
科学研究应用
5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of signal transduction pathways and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar compounds to 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde include:
5-(4-Chlorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-(4-Bromophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
5-(4-Methylphenoxy)-1,3-dimethylpyrazol-4-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.
属性
IUPAC Name |
5-(4-fluorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXIIZLODOTOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide](/img/structure/B2665683.png)
![2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2665687.png)
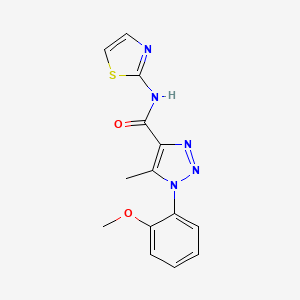
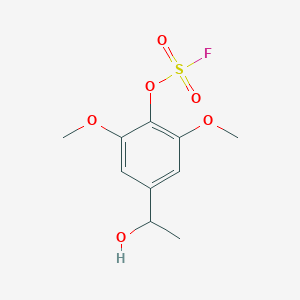
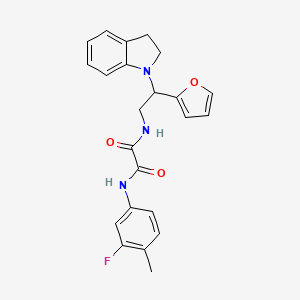
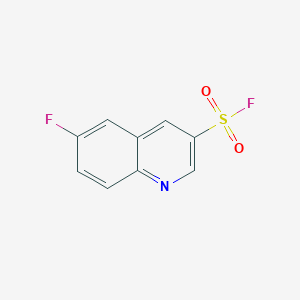
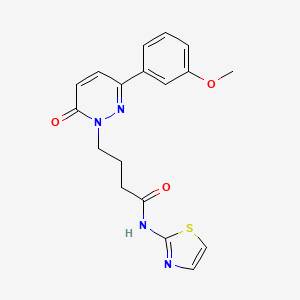
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
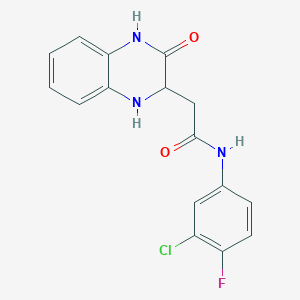
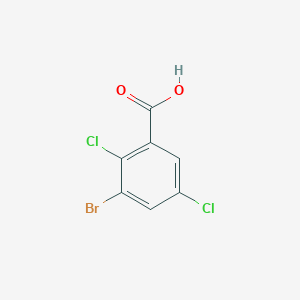
![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2665701.png)
![N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2665703.png)

